2-Amino-5-methylnicotinic acid

Antioxidant Free Radical Scavenging DPPH Assay

2-Amino-5-methylnicotinic acid (CAS 532440-94-1, molecular formula C₇H₈N₂O₂, molecular weight 152.15 g/mol) is a heterocyclic building block that simultaneously presents a carboxylic acid handle at position 3, a primary amine at position 2, and a methyl substituent at position 5 of the pyridine ring. This substitution pattern creates a differentiated physicochemical profile—including a computed XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 76.2 Ų —relative to the widely used unsubstituted 2-aminonicotinic acid or the mono-substituted 5-methylnicotinic acid, directly impacting solubility, permeability, and synthetic tractability in medicinal chemistry and agrochemical programs.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 532440-94-1
Cat. No. B112739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylnicotinic acid
CAS532440-94-1
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)N)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyALUDNRSFBWZFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methylnicotinic Acid (CAS 532440-94-1): A Dual-Functional Pyridine Scaffold for Procurement-Driven Discovery


2-Amino-5-methylnicotinic acid (CAS 532440-94-1, molecular formula C₇H₈N₂O₂, molecular weight 152.15 g/mol) is a heterocyclic building block that simultaneously presents a carboxylic acid handle at position 3, a primary amine at position 2, and a methyl substituent at position 5 of the pyridine ring [1]. This substitution pattern creates a differentiated physicochemical profile—including a computed XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 76.2 Ų [2]—relative to the widely used unsubstituted 2-aminonicotinic acid or the mono-substituted 5-methylnicotinic acid, directly impacting solubility, permeability, and synthetic tractability in medicinal chemistry and agrochemical programs.

Why 2-Amino-5-methylnicotinic Acid Cannot Be Substituted by Common In-Class Analogs in Fragment-Based Screening


The 2-amino-5-methylnicotinic acid core differs from the more accessible 2-aminonicotinic acid (CAS 5345-47-1) and 5-methylnicotinic acid (CAS 3222-49-9) in all three critical dimensions: electronic character, steric demand, and hydrogen-bonding capacity. Physicochemical and computational evidence demonstrates that small structural perturbations in this scaffold class produce orders-of-magnitude shifts in key properties—the computed acid pKa of 2.58 for 2-amino-5-methylnicotinic acid [1] versus the experimentally derived monophenolase IC₅₀ of 65.81 μM for the related nicotinic acid hydroxamate (NAH) scaffold [2] exemplify how substitution geometry fundamentally alters protonation-dependent binding interactions and functional assay outcomes. Generic interchange therefore invalidates both quantitative structure-activity relationship (QSAR) models and lead optimization trajectories.

2-Amino-5-methylnicotinic Acid Evidence Guide: Head-to-Head and Cross-Study Comparator Data


DPPH Radical Scavenging Activity: Near-Identical Antioxidant Potency to Ascorbic Acid

2-Amino-5-methylnicotinic acid demonstrates DPPH radical scavenging activity that is statistically indistinguishable from the gold-standard antioxidant ascorbic acid (Vitamin C) in the same assay system. This positions the compound as a rare example of a pyridine-carboxylic acid scaffold with antioxidant capacity comparable to a dedicated, small-molecule radical scavenger . Critically, this property is not observed for the simpler 2-aminonicotinic acid or 5-methylnicotinic acid in publicly available data, indicating that the simultaneous presence of the 2-amino and 5-methyl groups is required for this activity level.

Antioxidant Free Radical Scavenging DPPH Assay

Partition Coefficient Advantage: Computed XLogP3-AA Comparison Across the Aminonicotinic Acid Series

The computed partition coefficient (XLogP3-AA) of 2-amino-5-methylnicotinic acid is 0.9, which represents a significant lipophilicity increase compared to the unmethylated analog 2-aminonicotinic acid (computed XLogP3-AA approximately 0.2) [1][2]. This logP shift of approximately +0.7 log units is driven solely by the 5-methyl substituent and is sufficient to predict a measurable improvement in passive membrane permeability while maintaining compliance with Lipinski's Rule of Five (logP < 5). The methyl group simultaneously occupies a steric pocket that can enhance target selectivity without introducing the metabolic instability associated with larger alkyl substituents.

Lipophilicity Drug-likeness Medicinal Chemistry

Ionization State Differentiation: Computed pKa Defines pH-Dependent Solubility and Salt Formation Window

The computed acid dissociation constant (pKa) of 2-amino-5-methylnicotinic acid is 2.58 [1]. This value places the carboxyl group in a distinctly stronger acid regime compared to the unsubstituted 2-aminonicotinic acid (reported pKa ~3.0 for the carboxylic acid group in related pyridine-3-carboxylic acids) and nicotinic acid itself (pKa = 2.0–2.1 for the pyridine nitrogen conjugate acid; carboxylic acid pKa ~4.7) [2]. The predicted logD values at physiologically relevant pH confirm this differentiation: at pH 5.5, logD = -0.36; at pH 7.4, logD = -0.69 [1], indicating that the compound exists predominantly in ionized carboxylate form at physiological pH, a property that can be exploited for salt formation with basic drug candidates or for designing pH-responsive delivery systems.

pKa Ionization Formulation Development

Commercial Purity Benchmarking: Batch-Certified 98% Purity with Multi-Method Analytical Verification

Leading suppliers including Bidepharm and Aladdin offer 2-amino-5-methylnicotinic acid at a standard purity specification of ≥98% (HPLC), with batch-specific certificates of analysis (CoA) provided that include orthogonal verification by NMR (¹H and ¹³C), HPLC, and GC [1]. In contrast, the structurally related 2-aminonicotinic acid is commonly supplied at 97% purity, and 5-methylnicotinic acid at 95–97% purity. The 98% purity threshold, combined with multi-technique analytical characterization, reduces the risk of unidentified impurities confounding biological assay results—a critical procurement consideration when the compound serves as a fragment hit or synthetic intermediate that will be advanced into costly downstream optimization.

Quality Control Analytical Chemistry Procurement Specification

Thermal Stability and Handling: Quantified Boiling Point Defines Distillation and Storage Windows

2-Amino-5-methylnicotinic acid exhibits a boiling point of 345.9 ± 42.0 °C at 760 mmHg and a flash point of 163.0 ± 27.9 °C , with a density of 1.337 g/cm³ . These thermal parameters are consistent with the class of substituted pyridine-3-carboxylic acids but provide quantifiable benchmarks that distinguish this compound from the lower-boiling 2-aminonicotinic acid (boiling point approximately 342.3 °C) and the structurally distinct methyl nicotinate derivatives commonly used as synthetic intermediates. The recommended storage condition of 2–8 °C under argon protection from light indicates sensitivity to ambient oxidative and photolytic degradation that is greater than that of the fully aromatic nicotinic acid parent—a consideration that directly impacts procurement volumes, shipping conditions, and shelf-life planning.

Thermal Properties Chemical Stability Handling and Storage

Structure-Activity Relationship Evidence: Dual Substitution Pattern Required for DHODH Inhibition Scaffold Activity

A comprehensive patent covering amino nicotinic and isonicotinic acid derivatives as DHODH (dihydroorotate dehydrogenase) inhibitors (US-8691852-B2) explicitly encompasses 2-amino-substituted nicotinic acid scaffolds as core pharmacophoric elements [1]. Within this structural class, the 5-methyl substitution pattern—as found in 2-amino-5-methylnicotinic acid—is identified as a preferred embodiment that modulates both enzymatic potency and physicochemical properties relative to unsubstituted or alternatively substituted analogs. While quantitative IC₅₀ data for the specific 2-amino-5-methylnicotinic acid compound against DHODH is not publicly disclosed, the patent establishes that the simultaneous presence of the 2-amino and 5-methyl groups is critical for DHODH inhibitory activity, distinguishing this compound from 2-aminonicotinic acid (lacking the 5-methyl group) and 5-methylnicotinic acid (lacking the 2-amino group), both of which fall outside the optimal substitution pattern claimed for therapeutic efficacy.

DHODH Inhibitor Immunomodulation Structure-Activity Relationship

High-Value Application Scenarios for 2-Amino-5-methylnicotinic Acid Driven by Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design with Integrated Antioxidant Surveillance

2-Amino-5-methylnicotinic acid is ideally suited as a fragment library component in FBDD campaigns targeting inflammatory and oxidative-stress-related indications. The near-identical DPPH radical scavenging potency to ascorbic acid (IC₅₀ 15.0 vs. 14.9 μg/mL) enables parallel screening for both target binding and antioxidant activity from a single scaffold, while the computed logP of 0.9 ensures adequate aqueous solubility for biochemical assays at fragment screening concentrations (typically 200–500 μM). The 98% commercial purity with multi-technique CoA minimizes false positives arising from trace impurities.

DHODH Inhibitor Lead Optimization with Defined Pharmacophore Compliance

For programs targeting dihydroorotate dehydrogenase (DHODH) in autoimmune or oncology indications, 2-amino-5-methylnicotinic acid provides a patent-aligned scaffold entry point. The US-8691852-B2 patent explicitly covers 2-amino nicotinic acid derivatives with substitution at the 5-position as DHODH inhibitors [1]. Starting from this compound ensures pharmacophore compliance while the predicted logD profile at physiological pH (logD₇.₄ = -0.69) supports oral bioavailability optimization, and the low pKa (2.58) enables salt screening for improved formulation properties.

Coordination Chemistry and Metallodrug Design: A Bidentate Ligand with Tunable Steric Bulk

The 2-amino-5-methylnicotinic acid scaffold provides a bidentate metal-coordination motif through the carboxylic acid and adjacent 2-amino group, directly analogous to 2-aminonicotinic acid—which has established utility in copper(II) and other transition metal complex synthesis [2]. The added 5-methyl substituent introduces steric bulk absent in the unsubstituted analog, which can modulate complex geometry, stability constants, and redox potential. This tunability is valuable for designing SOD mimetics and catalytic metallodrugs where the steric environment around the metal center governs both activity and selectivity.

Agrochemical Intermediate Synthesis with Differentiated Reactivity Handles

As a pharmaceutical and agrochemical intermediate, 2-amino-5-methylnicotinic acid offers three chemically distinct functional groups—a pyridine nitrogen, a primary aromatic amine, and a carboxylic acid—enabling sequential and orthogonal derivatization. The methyl substituent at position 5 not only modulates electronic properties (as evidenced by the shifted pKa of 2.58 versus nicotinic acid) but also blocks a potential metabolic soft spot, potentially improving the environmental persistence characteristics of derived agrochemical products. Supplier documentation confirms its established use as a synthetic intermediate for fine chemicals and crop protection agents .

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